(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol
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Overview
Description
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol is a complex organic compound that features a combination of diethoxyphosphoryl, difluoro, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol typically involves multiple steps, including the introduction of the diethoxyphosphoryl group, the difluoro group, and the nitrophenyl group. Common reagents used in these reactions may include phosphorus oxychloride, fluorinating agents, and nitrobenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: The difluoro and diethoxyphosphoryl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce amino-substituted compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism by which (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol exerts its effects involves interactions with specific molecular targets. The diethoxyphosphoryl group may interact with enzymes or receptors, while the difluoro and nitrophenyl groups could influence the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol
- (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methylphenyl)ethanol
Uniqueness
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol is unique due to the presence of both difluoro and nitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific stereochemistry (1R) also contributes to its uniqueness, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2NO6P/c1-3-20-22(19,21-4-2)12(13,14)11(16)9-5-7-10(8-6-9)15(17)18/h5-8,11,16H,3-4H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNAHVOOPBWKSF-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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